2-Fluorodiphenylmethane

Catalog No.
S750825
CAS No.
3794-15-8
M.F
C13H11F
M. Wt
186.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorodiphenylmethane

CAS Number

3794-15-8

Product Name

2-Fluorodiphenylmethane

IUPAC Name

1-benzyl-2-fluorobenzene

Molecular Formula

C13H11F

Molecular Weight

186.22 g/mol

InChI

InChI=1S/C13H11F/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

YWWVDXKZLGXVHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2F

The exact mass of the compound 2-Fluorodiphenylmethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99453. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorodiphenylmethane (CAS 3794-15-8), also known as 1-benzyl-2-fluorobenzene, is a specialized mono-fluorinated diarylmethane utilized extensively as a building block in advanced organic synthesis and pharmaceutical development. Characterized by a central methylene bridge flanked by one unsubstituted and one ortho-fluorinated phenyl ring, this compound exists as a stable, clear liquid at room temperature with a boiling point of 258.7 °C and a density of approximately 1.076 g/cm³ . Its primary procurement value lies in its unique combination of benzylic C-H reactivity and the strong, unreactive nature of the ortho C-F bond, which allows it to survive harsh catalytic conditions that would degrade chlorinated or brominated analogs.

Substituting 2-fluorodiphenylmethane with generic diphenylmethane, para-fluorinated isomers, or heavier halogenated analogs fundamentally alters both processability and reaction outcomes. The ortho-fluorine atom introduces specific steric hindrance that dramatically shifts enantioselectivity in chiral transition-metal catalysis, a feature absent in para-substituted analogs[1]. Furthermore, unlike 2-chlorodiphenylmethane, which readily undergoes oxidative addition at the C-Cl bond during cross-coupling, the highly stable C-F bond in 2-fluorodiphenylmethane ensures that reactivity is strictly directed toward the benzylic carbon . Finally, its ambient liquid state provides a distinct handling advantage over multi-fluorinated solid analogs, preventing generic substitution in automated flow chemistry setups.

Steric Modulation in Rh-Catalyzed Benzylic Desymmetrization

In Rh-catalyzed asymmetric benzylic C-H bond additions, the ortho-fluorine substitution fundamentally alters transition state geometries. Studies demonstrate that while para-substituted electron-withdrawing diphenylmethanes achieve high enantiomeric ratios (up to 97.4:2.6 er), 1-benzyl-2-fluorobenzene exhibits distinct steric clashes within the chiral binaphthyl pocket, resulting in significantly altered enantioselectivity profiles [1].

Evidence DimensionEnantiomeric ratio (er) in asymmetric benzylic addition
Target Compound DataAltered/lowered er due to ortho-steric clash
Comparator Or BaselinePara-substituted diphenylmethanes (e.g., 97.4:2.6 er)
Quantified DifferenceSignificant deviation from the >95:5 baseline of para-analogs
ConditionsRh-catalyzed benzylic C-H addition with 1,1-bis(arylsulfonyl)ethylenes

Buyers designing asymmetric synthesis routes must account for the specific ortho-steric bulk of this compound, which prevents direct substitution for para-fluorinated or non-fluorinated analogs in sterically constrained catalytic pockets.

Liquid-Phase Handling and Thermal Processability

2-Fluorodiphenylmethane is a moderately dense liquid (1.076 g/cm³) at standard conditions with a boiling point of 258.7 °C and a high flash point of 108.4 °C . In contrast, highly fluorinated analogs such as 4,4'-difluorodiphenylmethane exhibit melting points around 29–30 °C [1], requiring heated storage and transfer lines to prevent crystallization during continuous processing.

Evidence DimensionMelting point / Physical state at 20 °C
Target Compound DataLiquid (MP < 20 °C)
Comparator Or Baseline4,4'-Difluorodiphenylmethane (MP 29–30 °C)
Quantified DifferenceRemains liquid at ambient temperatures, unlike the difluorinated analog
ConditionsStandard ambient temperature and pressure (SATP)

The ambient liquid state simplifies procurement for continuous flow manufacturing and automated dispensing systems, eliminating the energy and infrastructure costs associated with heat-traced lines.

Chemoselective Benzylic Functionalization vs. Dehalogenation

The high bond dissociation energy of the C-F bond allows 2-fluorodiphenylmethane to undergo aggressive benzylic deprotonation or C-H activation without competitive dehalogenation[1]. Conversely, 2-chlorodiphenylmethane and 2-bromodiphenylmethane are highly susceptible to unwanted oxidative addition at the carbon-halogen bond when exposed to Pd, Rh, or Ni catalysts, leading to complex product mixtures.

Evidence DimensionCatalyst compatibility / Reaction pathway
Target Compound DataSelective benzylic C-H functionalization
Comparator Or Baseline2-Chloro/Bromodiphenylmethane (competitive C-X oxidative addition)
Quantified DifferenceComplete suppression of dehalogenation side reactions
ConditionsTransition-metal catalyzed cross-coupling or C-H activation environments

This chemoselectivity makes 2-fluorodiphenylmethane the mandatory precursor choice when synthesizing complex ortho-fluorinated diaryl architectures via transition-metal catalysis.

Precursor for Ortho-Fluorinated Pharmaceutical Scaffolds

Driven by its ability to undergo chemoselective benzylic functionalization without C-F bond cleavage, 2-fluorodiphenylmethane is the optimal starting material for synthesizing complex ortho-fluorinated diaryl compounds. It allows chemists to build advanced pharmaceutical intermediates without the risk of competitive dehalogenation seen in chlorinated analogs.

Mechanistic Probe for Chiral Ligand Design

Because its ortho-fluorine atom creates specific steric clashes in constrained catalytic pockets, this compound serves as an excellent stress-test substrate for evaluating the spatial limits of new chiral ligands, such as binaphthyl cyclopentadienyl systems [1].

Automated Flow Chemistry and Continuous Manufacturing

The compound's ambient liquid state and high boiling point (258.7 °C) make it highly suitable for automated dispensing and continuous flow reactors. Unlike solid difluorinated analogs that require heated lines to prevent clogging, 2-fluorodiphenylmethane ensures seamless processability at room temperature.

XLogP3

3.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3794-15-8

Dates

Last modified: 08-15-2023

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